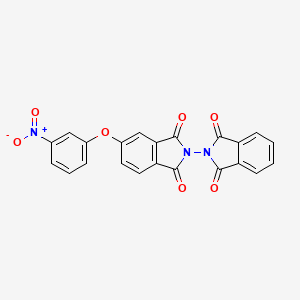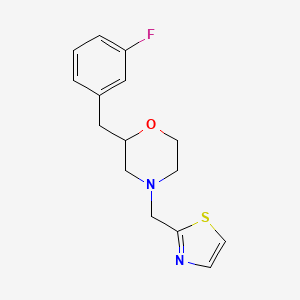
5-(3-nitrophenoxy)-2,2'-biisoindole-1,1',3,3'-tetrone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-nitrophenoxy)-2,2'-biisoindole-1,1',3,3'-tetrone, also known as NPB, is a synthetic compound that has gained attention in scientific research due to its unique chemical properties. NPB is a tetracyclic quinone that contains a nitrophenyl group and two isoindole rings. This compound has been synthesized using various methods and has been studied for its potential applications in biochemical and physiological research.
Mécanisme D'action
The mechanism of action of 5-(3-nitrophenoxy)-2,2'-biisoindole-1,1',3,3'-tetrone is not fully understood, but it is believed to involve the generation of reactive oxygen species (ROS) and the disruption of cellular redox balance. This compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway and inhibiting the anti-apoptotic protein Bcl-2. In addition, this compound has been shown to inhibit the activity of several enzymes, including NADH oxidase and xanthine oxidase, which are involved in ROS generation.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of enzyme activity, and the generation of ROS. In addition, this compound has been shown to have antioxidant properties and to protect cells from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
5-(3-nitrophenoxy)-2,2'-biisoindole-1,1',3,3'-tetrone has several advantages for lab experiments, including its high stability and solubility in organic solvents. However, this compound has several limitations, including its potential toxicity and the need for specialized equipment and expertise for its synthesis and handling.
Orientations Futures
There are several future directions for the study of 5-(3-nitrophenoxy)-2,2'-biisoindole-1,1',3,3'-tetrone, including the development of more efficient synthesis methods, the investigation of its potential as an anticancer agent, and the exploration of its applications in materials science. In addition, further studies are needed to elucidate the mechanism of action of this compound and to determine its potential as a therapeutic agent for various diseases.
Méthodes De Synthèse
5-(3-nitrophenoxy)-2,2'-biisoindole-1,1',3,3'-tetrone has been synthesized using several methods, including the reaction between 3-nitrophthalic anhydride and 2,2'-biindoline in the presence of a catalyst, and the oxidation of 5-amino-2,2'-biisoindole with hydrogen peroxide in the presence of a catalyst. These methods have been optimized to produce high yields of this compound with minimal impurities.
Applications De Recherche Scientifique
5-(3-nitrophenoxy)-2,2'-biisoindole-1,1',3,3'-tetrone has been studied for its potential applications in various scientific fields, including biochemistry, pharmacology, and materials science. In biochemistry, this compound has been used as a redox-active probe to study the electron transfer reactions in proteins and enzymes. In pharmacology, this compound has been studied for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells. In materials science, this compound has been used as a building block for the synthesis of functional materials, such as organic semiconductors.
Propriétés
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-5-(3-nitrophenoxy)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H11N3O7/c26-19-15-6-1-2-7-16(15)20(27)23(19)24-21(28)17-9-8-14(11-18(17)22(24)29)32-13-5-3-4-12(10-13)25(30)31/h1-11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHTASBAKQWISHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)N3C(=O)C4=C(C3=O)C=C(C=C4)OC5=CC=CC(=C5)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H11N3O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[5-(3-chloro-4-hydroxy-5-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B6107672.png)
![4-(2,4-dimethoxybenzyl)-3-[2-(4-morpholinyl)-2-oxoethyl]-2-piperazinone](/img/structure/B6107694.png)
![1,1'-[(1-methyl-1H-pyrazole-3,4-diyl)dicarbonyl]bis(2-methylpiperidine)](/img/structure/B6107708.png)
![2-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-5-(2-furyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B6107715.png)
![4-{[4-(5-methyl-2-furyl)-1,3-thiazol-2-yl]amino}benzoic acid](/img/structure/B6107719.png)
![4-ethyl-2-{[(2-fluorophenyl)acetyl]amino}-5-methyl-3-thiophenecarboxamide](/img/structure/B6107722.png)
![1-[benzyl(methyl)amino]-3-[2-methoxy-5-({[(1-methyl-4-piperidinyl)methyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6107728.png)
![1-(3-hydroxy-4-methoxybenzyl)-4-[(3-phenyl-5-isoxazolyl)methyl]-4-piperidinol](/img/structure/B6107734.png)

![1-benzyl-4-(4-chlorophenyl)-1,7-dihydro-6H-pyrazolo[3,4-d]pyrimidin-6-one](/img/structure/B6107744.png)

![3-cyclopropyl-5-(2,3-dimethoxyphenyl)-1-methyl-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B6107751.png)

![N-[2-(1-piperidinylcarbonyl)phenyl]-2-(9H-xanthen-9-yl)acetamide](/img/structure/B6107798.png)